molecular formula C3F6O3S B1598160 perfluoroallylfluorosulfate CAS No. 67641-28-5

perfluoroallylfluorosulfate

Cat. No.: B1598160
CAS No.: 67641-28-5
M. Wt: 230.09 g/mol
InChI Key: LIZZWVXXYAALGG-UHFFFAOYSA-N
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Description

perfluoroallylfluorosulfate is a versatile chemical compound with the molecular formula CF₂=CFCF₂OSO₂F. It is known for its unique reactivity and is used as a building block for various fluoroallylic compounds. This compound is particularly notable for its applications in organic synthesis and fluorine chemistry.

Mechanism of Action

Target of Action

Perfluoroallyl fluorosulfate (FAFS) is an asymmetrical olefin . The primary target of FAFS is the terminal C-3 carbon center, which generates the most stable radical intermediate when an attacking radical adds to it .

Mode of Action

FAFS interacts with its targets through a variety of ionic and radical reactions . It can undergo addition/elimination reactions with nucleophiles on the terminal allylic double bond . It can also undergo esterification on its sulfur atom due to its elevated electronegativity and F− being a good leaving group .

Biochemical Pathways

FAFS affects several biochemical pathways. It can react with aliphatic and aromatic alcohols, acyl halides, halides, H2O2, ketones, and radicals . The selectivity between Addition/Elimination vs. Nucleophilic Substitution reaction mechanisms on FAFS is determined by factors such as pKa and Lowry and Pearson’s Hard/Soft Acid-Base Theory .

Result of Action

The result of FAFS’s action is the formation of a wide variety of new fluoroallylic compounds . For example, it can form novel diallyl-fluoroalkyl peroxide . It is also capable of alkylating hydrocarbon ethers even in the absence of electrophilic catalysis, leading to the formation of alkyl perfluoroallyl ethers .

Action Environment

The yield and selectivity of FAFS are influenced by several environmental factors, including the C3F6/SO3 ratio, reaction temperature, and boron catalyst/SO3 ratio . These factors play an important role in the synthesis of FAFS and the variety of ionic and radical reactions possible with it .

Preparation Methods

Synthetic Routes and Reaction Conditions

perfluoroallylfluorosulfate is typically synthesized by reacting hexafluoropropene with sulfur trioxide in the presence of a boron-based catalyst. The reaction conditions include maintaining a specific ratio of hexafluoropropene to sulfur trioxide and controlling the reaction temperature. The presence of boron compounds such as boric oxide, boron trichloride, or boron trifluoride is crucial for achieving moderate yields and high selectivity .

Industrial Production Methods

In industrial settings, the preparation of perfluoroallyl fluorosulfate involves similar reaction conditions but on a larger scale. The process is optimized to ensure consistent yields and purity of the product. The use of boron catalysts and controlled reaction environments are key factors in the industrial production of this compound .

Comparison with Similar Compounds

Similar Compounds

  • Perfluoroallyl chloride
  • Perfluoroallyl bromide
  • Perfluoroallyl iodide

Uniqueness

perfluoroallylfluorosulfate is unique due to its combination of high electronegativity, excellent leaving group properties, and versatility in various chemical reactions. Compared to similar compounds, it offers distinct advantages in terms of reactivity and selectivity in organic synthesis .

Properties

IUPAC Name

1,1,2,3,3-pentafluoro-3-fluorosulfonyloxyprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3F6O3S/c4-1(2(5)6)3(7,8)12-13(9,10)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZZWVXXYAALGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(F)F)(C(OS(=O)(=O)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379773
Record name Pentafluoroallyl fluorosulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67641-28-5
Record name Pentafluoroallyl fluorosulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentafluoroallyl fluorosulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
perfluoroallylfluorosulfate
Reactant of Route 2
perfluoroallylfluorosulfate
Reactant of Route 3
perfluoroallylfluorosulfate

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